Fenaminosulf
Overview
Description
Fenaminosulf, also known by its brand name Dexon, is a compound that was used as a fungicide in the cultivation of various food and fiber crops such as fruits, vegetables, grains, beans, and cotton, as well as in the maintenance of lawns and turf . It disrupts the production of cellular energy in the mitochondria by inhibiting the activity of an enzyme necessary for efficient energy manufacture .
Molecular Structure Analysis
Fenaminosulf has a molecular formula of C8H10N3NaO3S and a molecular weight of 251.24 g/mol . Its structure includes a dimethylamino group attached to a phenyl ring, which is further connected to a diazenesulfonate group .Physical And Chemical Properties Analysis
Fenaminosulf appears as yellow-brown crystals or brown powder . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Specific Scientific Field
This application falls under the field of Agriculture and Plant Pathology .
Summary of the Application
Fenaminosulf is used to prevent the occurrence of pepper wilt disease, which is common in the production of pepper in Guizhou province, China . It’s applied to the soil infested with the phytopathogen Fusarium oxysporum .
Methods of Application or Experimental Procedures
A pot experiment for 93 days was conducted with four treatments :
- T4: Soil drenching of fenaminosulf (at recommended dose) a week after pathogen inoculation in the soil at the first four to five-leaf stage of pepper seedling .
Application in Agriculture: Zizania latifolia Fields
Specific Scientific Field
This application falls under the field of Agriculture .
Summary of the Application
Fenaminosulf is used as a germicide in Z. latifolia fields. It not only controls diseases but also promotes an earlier harvest of Z. latifolia .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the available resources .
Results or Outcomes
The specific results or outcomes for this application are not detailed in the available resources .
Application in Agriculture: Various Food and Fiber Crops
Specific Scientific Field
This application falls under the field of Agriculture .
Summary of the Application
Fenaminosulf, whose brand name is Dexon, is a compound that was used as a fungicide in the growing of various food and fiber crops such as fruits, vegetables, grains, beans, and cotton as well in the maintenance of lawns and turf . Its use in spraying fields and crops allowed it entry into the environment where it could contaminate the soil, water, air, and subsequently, the food chain .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the available resources .
Results or Outcomes
Dexon disrupts the production of cellular energy in the mitochondria, the energy production factories in our cells, by inhibiting the activity of an enzyme that is necessary for efficient energy manufacture . This results in a diminished supply of cellular energy available to power the cells . In animal studies, dexon has also been shown to disrupt the body’s ability to use glycogen (the form in which sugar or glucose is stored in the body) leading to blood sugar imbalances, tremors, and convulsions . Additionally, while dexon is not classified as a carcinogen (chemical capable of causing cancer), it has been shown to be able to cause genetic mutations, changes in DNA that can lead to cancer .
Application in Medicine: Restorative Medicine
Specific Scientific Field
This application falls under the field of Medicine , specifically Restorative Medicine .
Summary of the Application
Fenaminosulf, whose brand name is Dexon, is a compound that was used as a fungicide in the growing of various food and fiber crops such as fruits, vegetables, grains, beans, and cotton as well in the maintenance of lawns and turf . Its use in spraying fields and crops allowed it entry into the environment where it could contaminate the soil, water, air, and subsequently, the food chain .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the available resources .
Results or Outcomes
Dexon disrupts the production of cellular energy in the mitochondria, the energy production factories in our cells, by inhibiting the activity of an enzyme that is necessary for efficient energy manufacture . This results in a diminished supply of cellular energy available to power the cells . In animal studies, dexon has also been shown to disrupt the body’s ability to use glycogen (the form in which sugar or glucose is stored in the body) leading to blood sugar imbalances, tremors, and convulsions . Additionally, while dexon is not classified as a carcinogen (chemical capable of causing cancer), it has been shown to be able to cause genetic mutations, changes in DNA that can lead to cancer .
Safety And Hazards
properties
IUPAC Name |
sodium;N-[4-(dimethylamino)phenyl]iminosulfamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S.Na/c1-11(2)8-5-3-7(4-6-8)9-10-15(12,13)14;/h3-6H,1-2H3,(H,12,13,14);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDQPCIQCXRBQP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N3NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
150-70-9 (Parent) | |
Record name | Fenaminosulf [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6040371 | |
Record name | Fenaminosulf | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Formulated fenaminosulf appears as yellow-brown crystals or brown powder. (NTP, 1992), Yellowish-brown, odorless solid; [HSDB] Brownish-yellow powder; [MSDSonline] | |
Record name | FORMULATED FENAMINOSULF | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20422 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Fenaminosulf | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4695 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
10 to 50 mg/mL at 72.5 °F (NTP, 1992), IN WATER: 2-3 G/100 ML @ 25 °C; SOL IN DIMETHYLFORMAMIDE, ETHANOL; INSOL IN DIETHYL ETHER, BENZENE, PETROLEUM OILS, water solubility = 2X10+4 mg/l @ 25 °C | |
Record name | FORMULATED FENAMINOSULF | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20422 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DEXON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/295 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
Negligible | |
Record name | DEXON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/295 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Fungitoxicity is due to inhibition of specific mitochondrial NADH-oxidase in susceptible species. | |
Record name | DEXON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/295 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Fenaminosulf | |
Color/Form |
YELLOWISH-BROWN POWDER | |
CAS RN |
140-56-7 | |
Record name | FORMULATED FENAMINOSULF | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20422 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Fenaminosulf [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenaminosulf | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fenaminosulf | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.928 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENAMINOSULF | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VX11X81VX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DEXON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/295 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
392 °F (Decomposes) (NTP, 1992) | |
Record name | FORMULATED FENAMINOSULF | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20422 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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